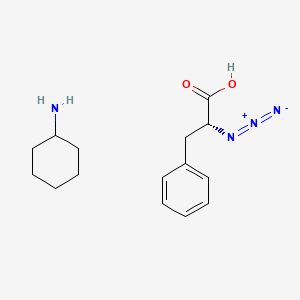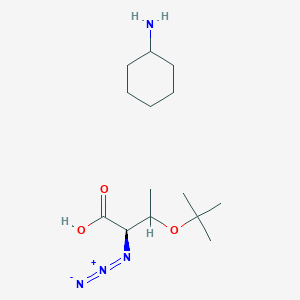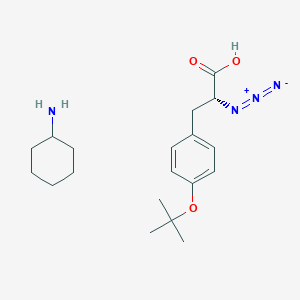
Alachlor acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alachlor acetate is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in agricultural crops such as corn, sorghum, and soybeans . It is known for its effectiveness in pre-emergence weed control, making it a valuable tool for farmers. The compound is characterized by its chemical structure, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alachlor acetate typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, forming the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Alachlor acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Alachlor acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide degradation pathways and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial degradation.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Applied in the development of new herbicidal formulations and agricultural practices
Mechanism of Action
Alachlor acetate exerts its herbicidal effects by inhibiting the elongase enzyme, which is crucial for the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible weeds. The compound also interferes with the gibberellin pathway by inhibiting geranylgeranyl pyrophosphate cyclisation enzymes .
Comparison with Similar Compounds
Metolachlor: Another chloroacetanilide herbicide with a similar mode of action but different chemical structure.
Acetochlor: Shares structural similarities with alachlor acetate and is used for similar agricultural purposes.
Butachlor: A related herbicide with a different substitution pattern on the aromatic ring
Uniqueness: this compound is unique in its specific inhibition of elongase and its effectiveness in controlling a broad spectrum of weeds. Its distinct chemical structure allows for specific interactions with target enzymes, making it a valuable herbicide in various agricultural settings .
Properties
CAS No. |
166407-15-4 |
|---|---|
Molecular Formula |
C12H16ClNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








